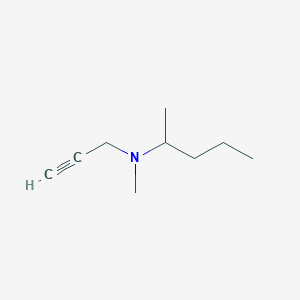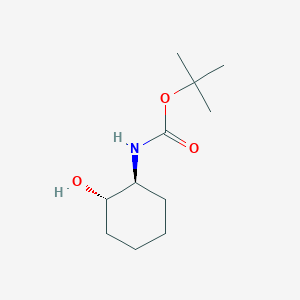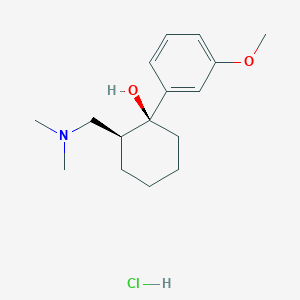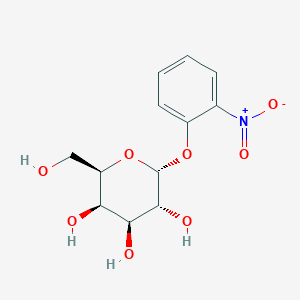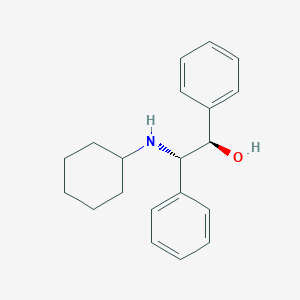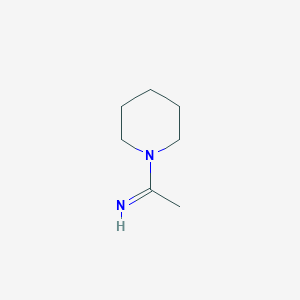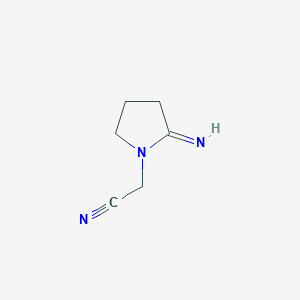
2-(2-Iminopyrrolidin-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Iminopyrrolidin-1-yl)acetonitrile is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound is also known as IPAN and has been found to possess several interesting properties that make it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of 2-(2-Iminopyrrolidin-1-yl)acetonitrile is not fully understood. However, it is believed that this compound acts as a reversible inhibitor of protein kinases. This inhibition can lead to the modulation of various signaling pathways that are involved in cellular processes such as cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-(2-Iminopyrrolidin-1-yl)acetonitrile have been studied extensively. This compound has been found to possess several interesting properties that make it a valuable tool in various fields of study. For example, IPAN has been shown to inhibit the growth of various cancer cell lines and has been found to possess anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-Iminopyrrolidin-1-yl)acetonitrile in lab experiments are numerous. This compound is relatively easy to synthesize and is stable under a wide range of conditions. However, one limitation of using IPAN is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions that could be explored in the study of 2-(2-Iminopyrrolidin-1-yl)acetonitrile. For example, further research could be done to elucidate the mechanism of action of this compound. Additionally, IPAN could be used as a building block in the synthesis of new bioactive molecules with potential applications in medicinal chemistry. Finally, more studies could be done to explore the potential of this compound as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 2-(2-Iminopyrrolidin-1-yl)acetonitrile involves the reaction of 2-pyrrolidinone with acetonitrile in the presence of a catalyst such as potassium tert-butoxide. This reaction leads to the formation of the desired product along with some by-products that can be easily removed through purification.
Aplicaciones Científicas De Investigación
The potential applications of 2-(2-Iminopyrrolidin-1-yl)acetonitrile in scientific research are vast. This compound has been found to possess several interesting properties that make it a valuable tool in various fields of study. For example, IPAN has been used as a building block in the synthesis of various bioactive molecules such as inhibitors of protein kinases.
Propiedades
Número CAS |
151602-27-6 |
|---|---|
Nombre del producto |
2-(2-Iminopyrrolidin-1-yl)acetonitrile |
Fórmula molecular |
C6H9N3 |
Peso molecular |
123.16 g/mol |
Nombre IUPAC |
2-(2-iminopyrrolidin-1-yl)acetonitrile |
InChI |
InChI=1S/C6H9N3/c7-3-5-9-4-1-2-6(9)8/h8H,1-2,4-5H2 |
Clave InChI |
XBNNPSILSFYNEU-UHFFFAOYSA-N |
SMILES |
C1CC(=N)N(C1)CC#N |
SMILES canónico |
C1CC(=N)N(C1)CC#N |
Sinónimos |
1-Pyrrolidineacetonitrile,2-imino-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



